REACTION_SMILES
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[N+:2](=[O:3])([O-:4])[c:5]1[c:6]([NH2:7])[cH:8][cH:9][c:10]([S:12](=[O:13])(=[O:14])[OH:15])[cH:11]1.[Na:1].[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20]>>[N+:2](=[O:3])([O-:4])[c:5]1[c:6]([NH2:7])[cH:8][cH:9][c:10]([S:12](=[O:13])(=[O:15])[Cl:18])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(S(=O)(=O)O)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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|
Type
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product
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Smiles
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Nc1ccc(S(=O)(=O)Cl)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |